molecular formula C17H14N2O7S3 B1230898 4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid CAS No. 27816-59-7

4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid

Cat. No. B1230898
CAS RN: 27816-59-7
M. Wt: 454.5 g/mol
InChI Key: YJCCSLGGODRWKK-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid is a stilbenoid.
A non-penetrating amino reagent (commonly called SITS) which acts as an inhibitor of anion transport in erythrocytes and other cells.

Scientific Research Applications

Fluorescent Labeling of Cell Membranes

4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid has been used as a fluorescent reagent for specifically labeling the outer components of the plasma membrane. This reagent reacts with a fixed number of sites on the surface of cells like ox erythrocytes, making it valuable for understanding cell membrane dynamics (Maddy, 1964).

Characterization of Stilbene Derivatives

SITS has been prepared in its E isomeric form and transformed into the Z isomers by visible light irradiation. Its structural characterization, including infrared and nuclear magnetic resonance spectra, informs its chemical behavior and interaction with biological systems (Jakobsen & Horobin, 1989).

Insulin Release Stimulation

SITS, as an amino-reactive probe of plasma membranes, can stimulate insulin release from pancreatic islets. This effect can be influenced by external factors like adrenaline or calcium levels (Hellman et al., 1973).

Effects on Ca2+ Transport in Muscle Cells

This compound affects Ca2+ transport by plasma membrane vesicles in muscle cells, inhibiting ATP-dependent Ca2+ uptake and reducing the leak from loaded vesicles. Its influence on cellular ion transport provides insights into muscle cell physiology (Rangachari et al., 1984).

Immunofluorescence Applications

SITS has been utilized in immunofluorescence studies, particularly for labeling cytoplasmic and membrane-bound antigens in cell preparations. Its unique fluorescent properties enable detailed cellular imaging (Rothbarth et al., 1978).

properties

CAS RN

27816-59-7

Product Name

4-Acetamido-4'-isothiocyanostilbene-2,2'-disulphonic acid

Molecular Formula

C17H14N2O7S3

Molecular Weight

454.5 g/mol

IUPAC Name

5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C17H14N2O7S3/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26)/b3-2+

InChI Key

YJCCSLGGODRWKK-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

Other CAS RN

27816-59-7
51023-76-8

Pictograms

Irritant; Health Hazard

Related CAS

51023-76-8 (di-hydrochloride salt)

synonyms

4 Acetamido 4' isothiocyanatostilbene 2,2' disulfonic Acid
4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid
4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Disodium Salt
Disodium Salt, SITS
SITS
SITS Disodium Salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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